Di-tert-butylmethylphosphine

Overview

Description

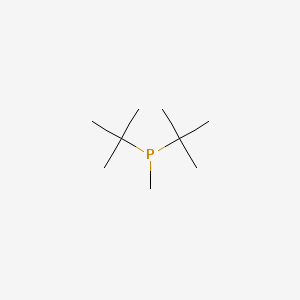

Di-tert-butylmethylphosphine, also known as DTBMP, is an organophosphorus compound with a chemical formula of C6H15P. It is a colorless, volatile liquid that is soluble in most organic solvents and has a boiling point of 132.5 °C. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in various reactions. It is also used in the production of polymers, as a flame retardant, and in the synthesis of pharmaceuticals.

Scientific Research Applications

1. Enantioselective Transition-Metal-Catalyzed Reactions

Di-tert-butylmethylphosphine derivatives exhibit significant efficacy in enantioselective reactions when used as ligands in transition-metal catalysis. Specifically, (R,R)-2,3-bis(tert-butylmethylphosphino)quinoxaline shows excellent enantioselectivities in Rh-catalyzed asymmetric hydrogenations and carbon-carbon bond-forming reactions (Imamoto et al., 2005).

2. Air-Stable Phosphine Ligands

Air-stable phosphine ligands such as 3,5-di-tert-butyl-2-phosphinophenol have been developed using this compound. These ligands can be employed in the synthesis of luminescent 1,3-benzoxaphospholes with enhanced air stability (Wu et al., 2013).

3. Catalysis in Asymmetric Hydrogenations

Optically active diphosphetanyl derived from this compound demonstrates high efficiency as a catalyst in asymmetric hydrogenations, particularly in α-acetyl-aminoacrylates and α-substituted enamides (Imamoto et al., 2004).

4. High Enantioselectivity in Rhodium-Catalyzed Reactions

P-chiral ligands with tert-butylmethylphosphino groups, such as 2,3-bis(tert-butylmethylphosphino)quinoxaline, demonstrate excellent enantioselectivity and catalytic activities in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes (Imamoto et al., 2012).

Mechanism of Action

Target of Action

Di-tert-butylmethylphosphine, also known as (t-Bu)2PMe or Bis(tert-butyl)methylphosphine , is primarily used as a ligand in various palladium complexes . These complexes are the primary targets of this compound. The role of these palladium complexes is to catalyze various types of cross-coupling reactions .

Mode of Action

This compound interacts with its targets (palladium complexes) by enhancing their reactivity . When added as HBF4 salt, it increases the reactivity of palladium-catalyzed direct arylation of heterocyclic arenes with aryl chlorides, bromides, and azine N-oxides with aryl triflates .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cross-coupling reaction pathway . This includes Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . The downstream effects of these reactions include the formation of biaryl and 2-aryl azine N-oxides .

Pharmacokinetics

Its physical properties such as boiling point (58 °c/12 mmhg) and density (0824 g/mL at 25 °C) have been reported .

Result of Action

The result of this compound’s action is the enhanced reactivity of palladium-catalyzed direct arylation of heterocyclic arenes with aryl chlorides, bromides, and azine N-oxides with aryl triflates . This leads to the formation of the corresponding biaryl and 2-aryl azine N-oxides .

Safety and Hazards

Di-tert-butylmethylphosphine is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It is suspected of damaging fertility and may cause damage to organs through prolonged or repeated exposure .

Biochemical Analysis

Biochemical Properties

Di-tert-butylmethylphosphine plays a crucial role in biochemical reactions, particularly in catalysis. It is known to enhance the reactivity of palladium-catalyzed direct arylation of heterocyclic arenes with aryl chlorides, bromides, and azine N-oxides with aryl triflates . This compound interacts with various enzymes and proteins, primarily as a ligand that stabilizes metal complexes. For instance, it forms complexes with cobalt and palladium, which are essential in catalyzing polymerization and cross-coupling reactions . The nature of these interactions involves coordination of the phosphorus atom to the metal center, thereby influencing the electronic and steric properties of the metal complex.

Cellular Effects

The effects of this compound on cellular processes are not extensively documented. Its role in catalysis suggests potential interactions with cellular enzymes involved in metabolic pathways. This compound may influence cell signaling pathways and gene expression by modulating the activity of metal-dependent enzymes. For example, its interaction with palladium complexes could affect cellular redox states and oxidative stress responses

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its role as a ligand in metal complexes. It enhances the reactivity of palladium-catalyzed reactions by stabilizing the metal center and facilitating the formation of reactive intermediates . The bulky tert-butyl groups provide steric protection, preventing unwanted side reactions and increasing the selectivity of the catalytic process. Additionally, this compound can influence enzyme activity by binding to metal cofactors, thereby modulating their catalytic properties.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its effectiveness in catalytic reactions. This compound is known to be stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature and the presence of other reactive species . Over time, this compound may undergo degradation, leading to a decrease in its catalytic efficiency. Long-term studies are necessary to understand the temporal effects of this compound on cellular function in both in vitro and in vivo settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as a ligand in metal-catalyzed reactions. It interacts with enzymes such as cytochrome P450s, which are responsible for the metabolism of many xenobiotics . The presence of the tert-butyl groups can influence the metabolic stability and degradation of this compound, affecting its overall metabolic flux and the levels of metabolites produced.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with cellular transporters and binding proteins. This compound may be transported across cell membranes via passive diffusion or facilitated by specific transporters . Once inside the cell, this compound can accumulate in specific compartments, depending on its interactions with cellular components.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular organelles. It may localize to specific compartments such as the cytoplasm, mitochondria, or endoplasmic reticulum, where it can exert its catalytic effects . The presence of targeting signals or post-translational modifications can further influence the localization and activity of this compound within the cell.

properties

IUPAC Name |

ditert-butyl(methyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21P/c1-8(2,3)10(7)9(4,5)6/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURBTQKVGNFPRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400578 | |

| Record name | Di-tert-butylmethylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6002-40-0 | |

| Record name | Di-tert-butylmethylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butylmethylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the P—O—Sn bond angle in the Dichloridobis(di-tert-butylmethylphosphine oxide-κO)diphenyltin(IV) complex?

A1: The research article reports a P—O—Sn bond angle of 163.9° (3)° in the Dichloridobis(this compound oxide-κO)diphenyltin(IV) complex []. This large bond angle, significantly deviating from the ideal tetrahedral angle, is attributed to the steric hindrance caused by the bulky tert-butyl substituents on the phosphorus atom. This structural information provides valuable insight into the impact of ligand structure on the geometry of metal complexes. Understanding such steric effects is crucial in designing ligands with specific coordination properties for various applications in catalysis and materials science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Thiophen-2-yl)phenyl]ethan-1-one](/img/structure/B1277843.png)

![1,3-Dioxolane-4-carboxylic acid, 2-[(benzoyloxy)methyl]-, (2S,4S)-](/img/structure/B1277863.png)

![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)